N-(benzo[d]thiazol-5-yl)-3-methylbenzamide
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Description
“N-(benzo[d]thiazol-5-yl)-3-methylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For instance, the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Future Directions
The future directions for the research on “N-(benzo[d]thiazol-5-yl)-3-methylbenzamide” could involve further exploration of its anti-tubercular activity and other potential medicinal properties. Additionally, more research could be done to optimize the synthetic pathways and improve the yield of the compound .
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the function of DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potential cell death .
Result of Action
The inhibition of DprE1 by N-(1,3-benzothiazol-5-yl)-3-methylbenzamide leads to the disruption of arabinogalactan biosynthesis . This disruption compromises the integrity of the mycobacterial cell wall, potentially leading to cell death . This makes the compound a potential candidate for anti-tubercular therapy .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-14-13(8-12)16-9-19-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLFBTZOBQCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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